

# Structural Activity Relationship of 3,5-Dimethylphenyl Isothiocyanate Analogs

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## Compound of Interest

Compound Name: 3,5-Dimethylphenyl isothiocyanate

CAS No.: 40046-30-8

Cat. No.: B1584111

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## Executive Summary

**3,5-Dimethylphenyl isothiocyanate** (3,5-DMPITC) represents a rigid, lipophilic aromatic isothiocyanate (ITC). Unlike the flexible "gold standard" dietary ITCs (e.g., Sulforaphane, Benzyl Isothiocyanate), 3,5-DMPITC derives its unique pharmacological profile from the direct attachment of the isothiocyanate group to the aromatic ring, modulated by meta-positioned methyl groups.

This guide analyzes how the 3,5-dimethyl substitution optimizes the trade-off between electrophilic reactivity (essential for covalent binding) and lipophilic bioavailability (essential for cellular entry), distinguishing it from ortho-substituted analogs that suffer from steric hindrance.

## Chemical Space & Structural Logic

To understand the activity of 3,5-DMPITC, we must compare it to its structural neighbors. The biological activity of ITCs is driven by the electrophilicity of the central carbon in the  $-N=C=S$  group, which reacts with sulfhydryl (-SH) groups on cysteine residues (e.g., Keap1, TRPA1, Tubulin) via thiocarbamylation.

## Comparative Structural Analysis

Compound	Structure	LogP (Est.)	Electronic Effect (Hammett)	Steric Hindrance (at NCS)	Predicted Reactivity
3,5-DMPITC	3,5-(CH <sub>3</sub> ) <sub>2</sub> -Ph-NCS	~3.8	Electron Donating (+I)	Low (Meta)	Balanced
Phenyl ITC (PITC)	Ph-NCS	~3.2	Neutral	None	High
2,6-DMPITC	2,6-(CH <sub>3</sub> ) <sub>2</sub> -Ph-NCS	~3.8	Electron Donating (+I)	High (Ortho)	Low (Sterically Blocked)
Benzyl ITC (BITC)	Ph-CH <sub>2</sub> -NCS	~2.8	Insulated by CH <sub>2</sub>	Low	Very High

## The "Goldilocks" Effect of the 3,5-Isomer

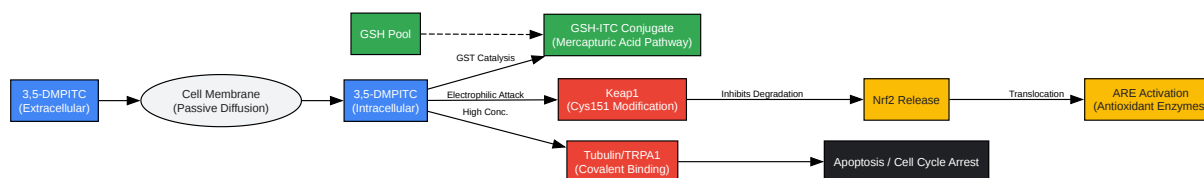
- Electronic Modulation:** The two methyl groups at the meta positions exert a weak electron-donating inductive effect (+I). This slightly reduces the partial positive charge on the NCS carbon compared to unsubstituted Phenyl ITC. While this lowers raw chemical reactivity, it often enhances metabolic stability, preventing rapid hydrolysis before reaching the target.
- Steric Freedom:** Unlike ortho-substituted analogs (e.g., 2,6-DMPITC), the meta methyl groups in 3,5-DMPITC do not sterically shield the NCS group. This ensures the electrophile remains accessible to target cysteines.
- Lipophilicity:** The addition of two methyl groups increases the partition coefficient (LogP). This enhances passive diffusion across the plasma membrane, critical for targeting intracellular proteins like Keap1 (Nrf2 pathway) or Mitochondrial Tubulin.

## Mechanism of Action: The Covalent Trigger

The primary mechanism for 3,5-DMPITC involves the Michael-type addition of biological nucleophiles (thiols) to the isothiocyanate carbon.

## Pathway Visualization

The following diagram illustrates the dual-pathway activation typical of aromatic ITCs: Cytotoxicity (High Dose) vs. Cytoprotection (Low Dose).



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Figure 1: Dual mechanistic pathway of 3,5-DMPITC showing GSH conjugation (detoxification) and Keap1/Tubulin modification (activity).

## Experimental Protocols for SAR Validation

To objectively compare 3,5-DMPITC against analogs, the following self-validating protocols are recommended. These assays measure chemical reactivity, cellular uptake, and biological endpoint activity.

### Protocol A: Chemical Reactivity (GSH Depletion Assay)

Purpose: To quantify the intrinsic electrophilicity of the analog, independent of biological transport.

- Preparation: Prepare a 10 mM stock of 3,5-DMPITC, Phenyl ITC, and 2,6-DMPITC in DMSO.
- Reaction Mix: In a 96-well plate, mix 100  $\mu$ M of the test compound with 100  $\mu$ M L-Glutathione (reduced) in phosphate buffer (pH 7.4).
- Incubation: Incubate at 37°C for 30 minutes.

- Quantification: Add 100  $\mu$ L of DTNB (Ellman's Reagent). Free thiols react with DTNB to produce TNB (yellow).
- Readout: Measure Absorbance at 412 nm.
- Calculation: % Reactivity =  $(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control} * 100$ .
  - Expected Result: Phenyl ITC > 3,5-DMPITC > 2,6-DMPITC.
  - Interpretation: If 3,5-DMPITC shows <10% depletion while PITC shows >50%, the methyl groups are significantly deactivating the NCS carbon.

## Protocol B: TRPA1 Calcium Influx Assay (Sensory Activity)

Purpose: To determine agonist potency on the pain/sensory receptor TRPA1, a common target for ITCs.

- Cell Line: HEK293T cells stably expressing human TRPA1 (hTRPA1).
- Dye Loading: Incubate cells with Fura-2 AM (calcium indicator) for 45 mins at 37°C.
- Baseline: Record baseline fluorescence (Ex 340/380 nm, Em 510 nm) for 30 seconds.
- Injection: Inject 3,5-DMPITC (range 1  $\mu$ M – 100  $\mu$ M). Use Allyl ITC (AITC) as the positive control (100  $\mu$ M).
- Specificity Check: Pre-incubate a separate set of wells with HC-030031 (TRPA1 antagonist) to confirm specificity.
- Data Analysis: Calculate the ratio of peak fluorescence change (F) relative to baseline (F0).
  - SAR Insight: Lipophilic ITCs like 3,5-DMPITC often show slower onset but prolonged activation compared to the smaller Allyl ITC due to membrane retention.

## Protocol C: Antiproliferative MTT Assay

Purpose: To assess cytotoxicity in cancer models (e.g., A549 Lung Carcinoma).

- Seeding: Seed 5,000 cells/well in 96-well plates; adhere overnight.
- Treatment: Treat with serial dilutions (0.1 – 100  $\mu$ M) of 3,5-DMPITC vs. Benzyl ITC (Standard).
- Duration: Incubate for 48 or 72 hours.
- Development: Add MTT reagent (0.5 mg/mL); incubate 4 hours. Solubilize formazan crystals with DMSO.
- Readout: Absorbance at 570 nm.
- Validation: IC<sub>50</sub> values must be derived from a sigmoidal dose-response curve ( ).

## Comparative Performance Guide

This table summarizes the expected performance of 3,5-DMPITC based on physicochemical principles and ITC literature.

Feature	3,5-DMPITC	Phenyl ITC (Standard)	2,6-DMPITC (Steric Analog)	Notes
Reactivity (GSH)	Moderate	High	Low	3,5-dimethyls stabilize the molecule without blocking the reaction center.
Cell Permeability	High	Moderate	High	Increased lipophilicity of 3,5-isomer aids intracellular accumulation.
Metabolic Stability	Enhanced	Low	High	Meta-methyls block metabolic hydroxylation at the 3,5 positions.
TRPA1 Potency	High	Moderate	Low	TRPA1 has a hydrophobic binding pocket favoring lipophilic agonists.
Odor/Volatility	Low	Moderate	Low	Higher MW reduces volatility compared to Allyl ITC (Mustard Oil).

## Conclusion & Application Recommendations

**3,5-Dimethylphenyl isothiocyanate** is a "tuned" electrophile. It sacrifices some of the raw reactivity of unsubstituted Phenyl ITC to gain lipophilicity and metabolic resistance.

- For Drug Development: It is an excellent scaffold if your target is intracellular (e.g., nuclear transcription factors) and requires a compound that isn't instantly scavenged by plasma

glutathione.

- For Sensory Research: It serves as a potent, specific probe for TRPA1 channels, likely exhibiting different desensitization kinetics than Allyl ITC.
- For Antimicrobial Coatings: Its high lipophilicity suggests superior disruption of bacterial membranes (Gram-positive) compared to smaller, hydrophilic ITCs.

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